5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine

Description

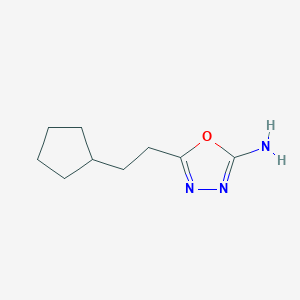

5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine (CAS: 1016707-50-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-cyclopentylethyl group and an amine group at the 2-position. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol . Its structural uniqueness lies in the cyclopentylethyl substituent, which may influence lipophilicity, steric bulk, and receptor interactions compared to other derivatives.

Properties

IUPAC Name |

5-(2-cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIWZAMYAVMDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC2=NN=C(O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602732 | |

| Record name | 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016718-14-1 | |

| Record name | 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of acid hydrazides with carbon disulfide in the presence of potassium hydroxide to form 1,3,4-oxadiazole-2-thiones, which can then be further reacted to introduce the cyclopentylethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the cyclopentylethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the amine group.

Scientific Research Applications

5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine: has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. For example, its antifungal activity could be due to the inhibition of key enzymes involved in fungal cell wall synthesis .

Comparison with Similar Compounds

Structural Features

The 1,3,4-oxadiazole scaffold is common among analogs, but substituents at the 5-position vary significantly, affecting physicochemical and biological properties:

Physicochemical Properties

- Melting Points: Analogs with long alkyl chains (e.g., N-dodecyl derivatives) exhibit lower melting points (104–130°C) due to reduced crystallinity .

- Solubility : Bulky substituents like cyclopentylethyl may reduce aqueous solubility compared to halogenated or nitrophenyl derivatives, which benefit from polar functional groups .

Enzyme Inhibition

- GSK-3β Inhibition: The 2-amino-1,3,4-oxadiazole moiety forms hydrogen bonds with Tyr134 and Val135 in GSK-3β’s ATP-binding pocket. Nitrophenyl derivatives (e.g., 5-(4-nitrophenyl)) exhibit enhanced binding due to nitro group electronegativity .

- Cholinesterase Inhibition : Long alkyl chains (e.g., dodecyl) in analogs improve acetylcholinesterase (AChE) inhibition by interacting with the enzyme’s peripheral anionic site .

Antimicrobial Activity

- Pyrazine Derivatives: 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives show notable activity against Staphylococcus aureus and Candida albicans, with MIC values <10 µg/mL .

- Indole Derivatives : 5-(2-Methylindol-3-yl) analogs demonstrated antioxidant and antimicrobial properties, though cyclopentylethyl variants lack reported data .

Molecular Docking Insights

- Bulk vs. Polar Groups : Bulky substituents like cyclopentylethyl may hinder binding in narrow active sites but improve interactions in hydrophobic pockets. Fluorophenyl derivatives leverage halogen bonding for target engagement .

Biological Activity

5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that presents significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₃N₃O, with a molecular weight of approximately 165.22 g/mol. The unique cyclopentylethyl substituent at the 5-position of the oxadiazole ring enhances its chemical properties and biological activity. The oxadiazole moiety is known for its versatility in forming derivatives that exhibit various pharmacological effects, including antimicrobial and antifungal activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes reacting acid hydrazides with carbon disulfide in the presence of potassium hydroxide to form 1,3,4-oxadiazole derivatives. Reported yields for this compound can reach approximately 77%.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole, including this compound, possess antimicrobial properties against various pathogens. Some studies suggest that these compounds can inhibit the growth of bacteria and fungi by disrupting key cellular processes. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values reported for related compounds indicate promising antibacterial activity .

- Antifungal Activity : The compound has potential as an antifungal agent. Preliminary studies suggest it may inhibit fungal cell wall synthesis by targeting specific enzymes involved in this process .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with cellular targets such as enzymes or receptors critical for microbial survival and proliferation. For instance, its antifungal activity could be attributed to inhibition of enzymes essential for cell wall integrity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Similarity Index | Antimicrobial Activity |

|---|---|---|---|

| 5-Methyl-1,3,4-oxadiazol-2-amine | 52838-39-8 | 0.80 | Moderate |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | 1612-76-6 | 0.69 | High |

| 5-(tert-butyl)-1,3,4-oxadiazol-2-amino | 69741-92-0 | 0.60 | Low |

| 5-(piperidinyl)-1,3,4-oxadiazol | 280110-76-1 | 0.57 | Moderate |

This table highlights how structural variations can influence antimicrobial efficacy and other biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

- Antimicrobial Evaluation : A study demonstrated that oxadiazole derivatives exhibited varying degrees of antibacterial activity against resistant strains of S. aureus and E. faecium, suggesting a potential application in treating infections caused by these pathogens .

- Fungal Inhibition : Another research effort focused on assessing the antifungal properties of oxadiazole compounds against drug-resistant Candida strains. The results indicated that certain derivatives showed enhanced activity compared to standard antifungal agents like fluconazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.